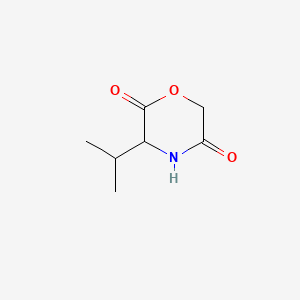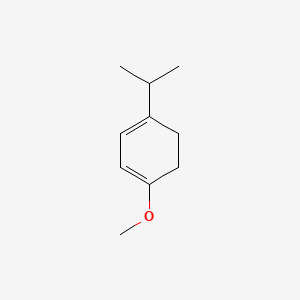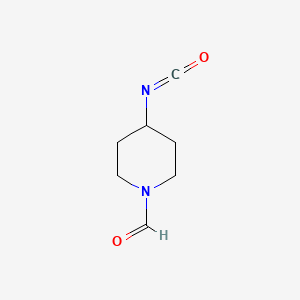
1-Piperidinecarboxaldehyde, 4-isocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanatopiperidine-1-carbaldehyde is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an isocyanate and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatopiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the isocyanate and aldehyde groups. One common method is the reaction of piperidine-1-carbaldehyde with phosgene to form the isocyanate derivative. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Isocyanatopiperidine-1-carbaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isocyanatopiperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: 4-Isocyanatopiperidine-1-carboxylic acid.
Reduction: 4-Isocyanatopiperidine-1-methanol.
Substitution: Urea and carbamate derivatives.
Applications De Recherche Scientifique
4-Isocyanatopiperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Isocyanatopiperidine-1-carbaldehyde involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of stable adducts. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. These reactions can modulate the activity of target molecules and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Piperidine-1-carbaldehyde: Lacks the isocyanate group, making it less reactive in certain nucleophilic substitution reactions.
4-Isocyanatopiperidine: Lacks the aldehyde group, limiting its use in condensation reactions.
4-Formylpiperidine: Contains only the aldehyde group, making it less versatile in forming urea and carbamate derivatives.
Uniqueness: 4-Isocyanatopiperidine-1-carbaldehyde is unique due to the presence of both isocyanate and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-isocyanatopiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2/c10-5-8-7-1-3-9(6-11)4-2-7/h6-7H,1-4H2 |
Clé InChI |
QKXYTWOASKCPPY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N=C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
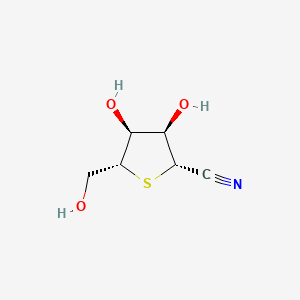
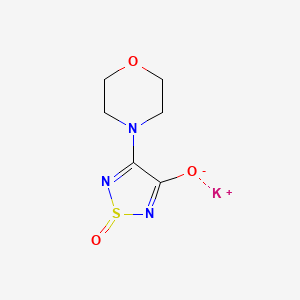
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
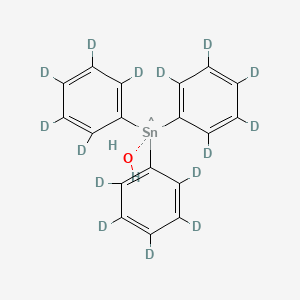
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
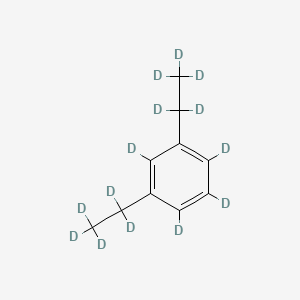

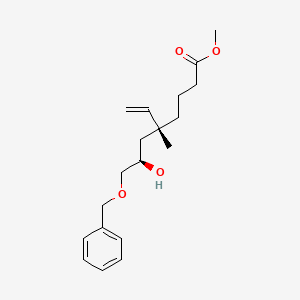
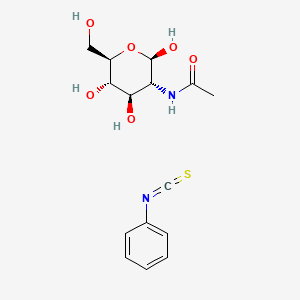
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
